molecular formula C18H15F3O3 B1327929 4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-80-5

4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327929
CAS No.: 898777-80-5
M. Wt: 336.3 g/mol
InChI Key: XNQLYKVLADBXKV-UHFFFAOYSA-N
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Description

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C18H15F3O3. It is a derivative of propiophenone, featuring a trifluorophenyl group and a carboethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzaldehyde derivative and ethyl acetoacetate.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
  • 3’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

Uniqueness

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-12(5-7-13)16(22)8-3-11-9-14(19)17(21)15(20)10-11/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQLYKVLADBXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645002
Record name Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-80-5
Record name Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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